4-(benzylcarbamoyl)-3-(4-bromophenyl)butanoic acid
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Overview
Description
4-(benzylcarbamoyl)-3-(4-bromophenyl)butanoic acid is an organic compound that features a benzylcarbamoyl group and a bromophenyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylcarbamoyl)-3-(4-bromophenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the bromophenyl intermediate: This can be achieved by bromination of phenylbutanoic acid using bromine in the presence of a catalyst.
Introduction of the benzylcarbamoyl group: This step involves the reaction of the bromophenyl intermediate with benzyl isocyanate under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(benzylcarbamoyl)-3-(4-bromophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of azide or nitrile derivatives.
Scientific Research Applications
4-(benzylcarbamoyl)-3-(4-bromophenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(benzylcarbamoyl)-3-(4-bromophenyl)butanoic acid involves its interaction with specific molecular targets. The benzylcarbamoyl group can interact with enzymes or receptors, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-bromophenyl)butanoic acid: Lacks the benzylcarbamoyl group, making it less versatile in certain applications.
4-bromophenylacetic acid: Similar structure but with a shorter carbon chain, affecting its reactivity and applications.
Benzyl 4-bromophenyl ketone: Contains a ketone group instead of a carboxylic acid, leading to different chemical properties and uses.
Uniqueness
4-(benzylcarbamoyl)-3-(4-bromophenyl)butanoic acid is unique due to the presence of both benzylcarbamoyl and bromophenyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for targeted modifications and interactions with biological molecules, making it valuable in medicinal chemistry and material science.
Properties
IUPAC Name |
5-(benzylamino)-3-(4-bromophenyl)-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO3/c19-16-8-6-14(7-9-16)15(11-18(22)23)10-17(21)20-12-13-4-2-1-3-5-13/h1-9,15H,10-12H2,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQRKLHXGODAHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC(CC(=O)O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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